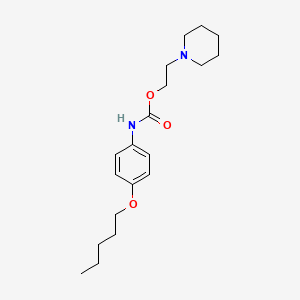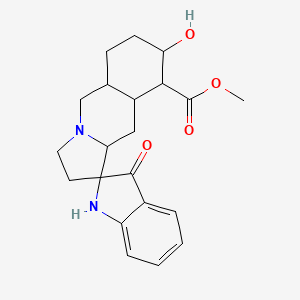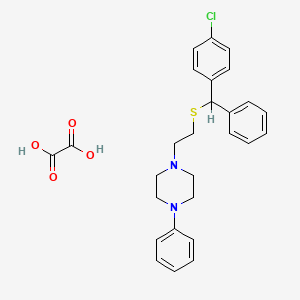
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a benzylthioethyl group, which includes a p-chlorophenyl moiety. The oxalate salt form enhances its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate typically involves multiple steps:
Formation of the Benzylthioethyl Intermediate: This step involves the reaction of p-chlorobenzyl chloride with thiourea to form p-chlorobenzylthiourea, followed by hydrolysis to yield p-chlorobenzylthiol.
Alkylation of Piperazine: The p-chlorobenzylthiol is then reacted with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions to form the desired compound.
Oxalate Salt Formation: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzylthioethyl group may enhance binding affinity or specificity, while the p-chlorophenyl moiety can contribute to the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate is unique due to its specific substitution pattern on the piperazine ring and the presence of the p-chlorophenyl group. This structural uniqueness can result in distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
23892-69-5 |
|---|---|
Molekularformel |
C27H29ClN2O4S |
Molekulargewicht |
513.0 g/mol |
IUPAC-Name |
1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-phenylpiperazine;oxalic acid |
InChI |
InChI=1S/C25H27ClN2S.C2H2O4/c26-23-13-11-22(12-14-23)25(21-7-3-1-4-8-21)29-20-19-27-15-17-28(18-16-27)24-9-5-2-6-10-24;3-1(4)2(5)6/h1-14,25H,15-20H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
DBYVHXWWAGOIEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
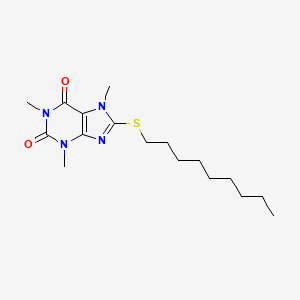
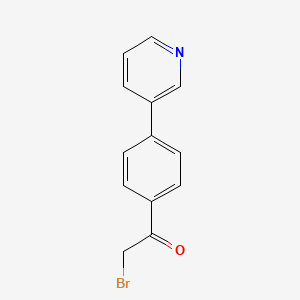
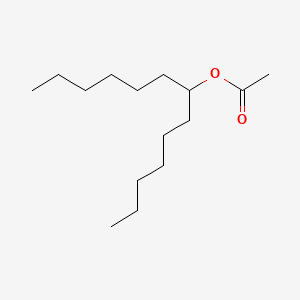
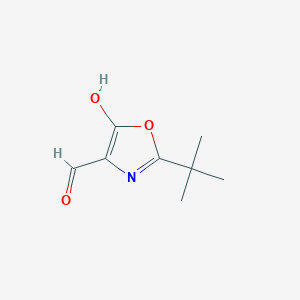
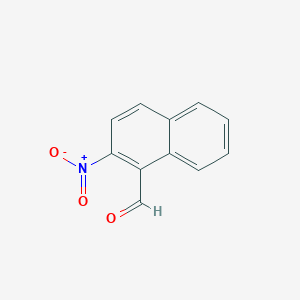

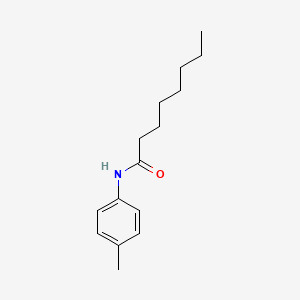
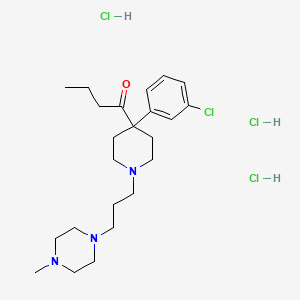
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
